Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of MFCD29058964 involves several synthetic routes and reaction conditions. One common method includes the reaction of specific starting materials under controlled conditions to form the desired product. The preparation method is designed to be simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product . The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield.
Analyse Chemischer Reaktionen
MFCD29058964 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can lead to the formation of substituted analogs .
Wissenschaftliche Forschungsanwendungen
MFCD29058964 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, including its effects on specific molecular targets and pathways. Additionally, MFCD29058964 can be used in industrial applications, such as the development of new materials or as a reagent in various chemical processes .
Wirkmechanismus
The mechanism of action of MFCD29058964 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
MFCD29058964 can be compared with other similar compounds based on its structural properties and applications. Similar compounds include other azaspiroheptane derivatives and related molecules with comparable chemical structures. The uniqueness of MFCD29058964 lies in its specific functional groups and the resulting chemical reactivity and biological activity .
Conclusion
MFCD29058964 is a versatile compound with significant potential in various fields of scientific research. Its unique structural properties, diverse chemical reactivity, and wide range of applications make it an important subject of study for chemists, biologists, and industrial researchers alike.
Biologische Aktivität
Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate is a complex organic compound with significant implications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of antiviral agents. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has a unique spirocyclic structure characterized by two interconnected rings sharing a single nitrogen atom. The molecular formula is C16H19NO4 with a molar mass of approximately 289.33 g/mol. Its structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C16H19NO4 |
Molar Mass | 289.33 g/mol |
IUPAC Name | 5-O-benzyl 6-O-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate |
InChI Key | WIQVHGPYLAPXQM-UHFFFAOYSA-N |
Biological Activity
The biological activity of this compound is primarily linked to its role in synthesizing antiviral agents, particularly those targeting the hepatitis C virus (HCV). Research indicates that this compound acts as an effective intermediate in the development of drugs aimed at inhibiting HCV replication.
The mechanism involves reductive cleavage when treated with specific reagents, leading to the formation of biologically active derivatives. Interaction studies have shown that this compound interacts with various biological targets, including enzymes related to HCV replication and extended-spectrum beta-lactamase inhibitors .
Synthesis
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the Spirocyclic Framework : Utilizing cyclization reactions to construct the spirocyclic structure.
- Functionalization : Introduction of the carboxylate and benzyl groups through various organic reactions.
- Purification : Employing chromatography techniques to isolate the desired compound from by-products.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in drug development:
- Antiviral Drug Development : Research has shown that derivatives synthesized from this compound exhibit potent activity against HCV, demonstrating its utility in the pharmaceutical industry for developing new antiviral therapies .
-
Comparative Studies : A comparative analysis with similar compounds revealed that this compound possesses unique features that enhance its biological activity.
Compound Name Structure Type Unique Features Methyl 6-Aminospiro[3.3]heptane-2-carboxylate Spirocyclic Contains an amino group at a different position 4-Spirocyclopropyl proline Spirocyclic Known for its application in hepatitis C treatments Methyl (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid Spirocyclic Variation with a methyl group affecting activity
Eigenschaften
Molekularformel |
C16H19NO4 |
---|---|
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
5-O-benzyl 6-O-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate |
InChI |
InChI=1S/C16H19NO4/c1-20-14(18)13-9-16(7-8-16)11-17(13)15(19)21-10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
InChI-Schlüssel |
WIQVHGPYLAPXQM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC2(CC2)CN1C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.